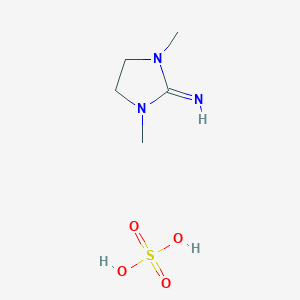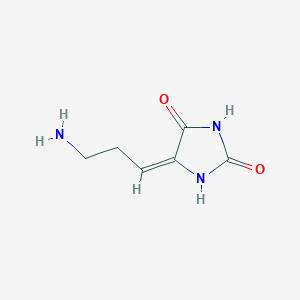
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile is an organic compound with the molecular formula C13H7F2NO2S It is characterized by the presence of a benzonitrile group and a sulfonyl group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the modification of its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biomolecules, leading to changes in their structure and function. The difluorophenyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile include:
- 4-(3,5-Difluorophenyl)benzonitrile
- 3,4-Difluorobenzenesulfonyl chloride
- 1-Bromo-2-nitrobenzene
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the sulfonyl and benzonitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H7F2NO2S |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H7F2NO2S/c14-10-5-11(15)7-13(6-10)19(17,18)12-3-1-9(8-16)2-4-12/h1-7H |
InChI Key |
CYHAISGKBWVBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)





![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12824321.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)


